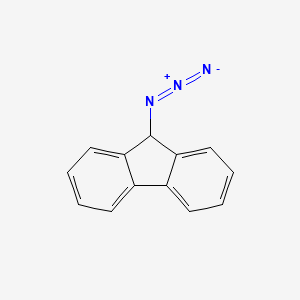

9-azido-9H-fluorene

Overview

Description

9-azido-9H-fluorene (9-AZF) is a fluorescent compound commonly used as a photoaffinity labeling reagent and in bioconjugation research. It is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH) that can be used as a precursor to fluorene-based dyes .

Physical And Chemical Properties Analysis

9-azido-9H-fluorene has a molecular formula of C13H9N3 and a molecular weight of 207.23 g/mol. The physical and chemical properties of its parent compound, 9H-fluorene, include a density of 1.1±0.1 g/cm3, a boiling point of 293.6±10.0 °C at 760 mmHg, and a melting point of 111-114 °C .Scientific Research Applications

- Photophysical Properties : 9-azido-9H-fluorene exhibits remarkable photophysical characteristics, making it suitable for optoelectronic applications. Researchers have investigated its absorption and emission spectra, which can inform the design of organic light-emitting diodes (OLEDs), solar cells, and sensors .

- Laser Design : By incorporating 9-azido-9H-fluorene into oligomers, scientists have developed distributed feedback (DFB) lasers. These lasers emit intense amplified spontaneous emission (ASE) at specific wavelengths, enabling applications in laser technology and communication systems .

- Researchers have explored the selective synthesis of alkylated and alkenylated fluorenes using 9-azido-9H-fluorene as a precursor. A single SNS ligand-derived nickel complex facilitates this functionalization, providing access to diverse fluorene derivatives .

- Two new fluorescent dyes, namely (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS) and (E)-1-(2-hydroxynaphthylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN), have been synthesized from 9-azido-9H-fluorene. These dyes exhibit interesting photophysical properties, making them potential candidates for imaging and labeling applications .

- Incorporating 9-azido-9H-fluorene into conjugated polymers (CPs) or oligomers (COs) can enhance their optical and electrical properties. These materials find use in organic electronics, such as organic field-effect transistors (OFETs) and conductive coatings .

- Researchers have investigated the morphological properties of 9-azido-9H-fluorene-based films. Understanding the self-ordered β-phase formation and aggregation behavior is crucial for material design and applications .

- The azido group in 9-azido-9H-fluorene allows for bioorthogonal reactions. Researchers have explored its use in click chemistry, bioconjugation, and labeling of biomolecules .

Optoelectronic Materials and Devices

C-H Functionalization

Fluorescent Dyes

Polymer Chemistry

Materials Science

Bioconjugation and Click Chemistry

Safety and Hazards

The safety data sheet for a related compound, 9-diazo-9H-fluorene, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

9-azido-9H-fluorene is commonly used as a photoaffinity labeling reagent and in bioconjugation research. Future research could explore its potential applications in these areas. Additionally, related compounds such as 2,7-dichloro-9H-fluorene-based azetidinones have shown promise as antimicrobial and anticancer agents , suggesting potential future directions for the development of 9-azido-9H-fluorene derivatives.

properties

IUPAC Name |

9-azido-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJUGTQVVISLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402009 | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-azido-9H-fluorene | |

CAS RN |

24040-37-7 | |

| Record name | NSC88983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)